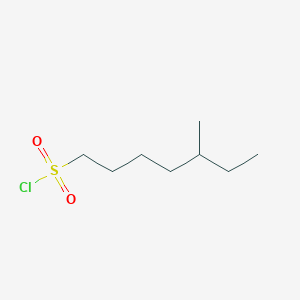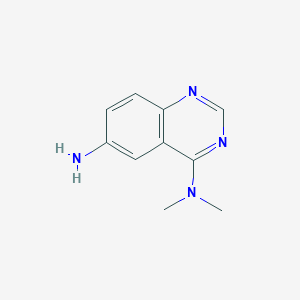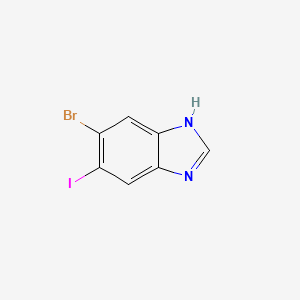
5-Bromo-6-iodo-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-iodo-1H-benzimidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and iodine atoms in the 5 and 6 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-iodo-1H-benzimidazole typically involves the halogenation of benzimidazole derivatives. One common method is the direct bromination and iodination of 1H-benzimidazole. The reaction conditions often include the use of bromine and iodine in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-iodo-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Chemistry: 5-Bromo-6-iodo-1H-benzimidazole is used as a building block in organic synthesis. Its halogen atoms make it a versatile intermediate for creating more complex molecules through various coupling reactions.
Biology: In biological research, this compound is used to study the effects of halogenated benzimidazoles on biological systems. It can serve as a probe to investigate enzyme interactions and binding affinities.
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit activities such as antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique halogenation pattern allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-iodo-1H-benzimidazole involves its interaction with biological targets, such as enzymes and receptors. The halogen atoms can form halogen bonds with amino acid residues, enhancing binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
5-Bromo-1H-benzimidazole: Lacks the iodine atom, making it less versatile in certain reactions.
6-Iodo-1H-benzimidazole: Lacks the bromine atom, affecting its reactivity and applications.
5,6-Dibromo-1H-benzimidazole: Contains two bromine atoms, which can alter its chemical properties and reactivity.
Uniqueness: 5-Bromo-6-iodo-1H-benzimidazole is unique due to the presence of both bromine and iodine atoms. This dual halogenation provides a balance of reactivity and stability, making it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C7H4BrIN2 |
|---|---|
Molecular Weight |
322.93 g/mol |
IUPAC Name |
6-bromo-5-iodo-1H-benzimidazole |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) |
InChI Key |
TXJNYEFXBOVTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)I)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


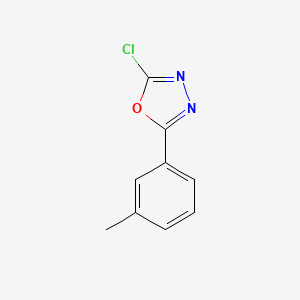
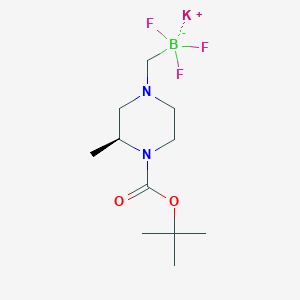

![3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine](/img/structure/B12836624.png)
![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide;(E)-but-2-enedioic acid](/img/structure/B12836625.png)
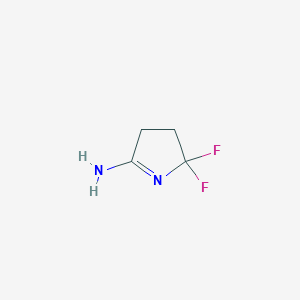

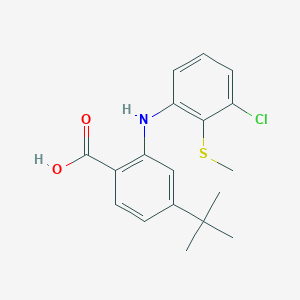

![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)

